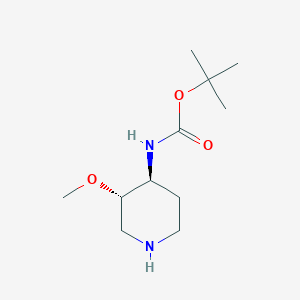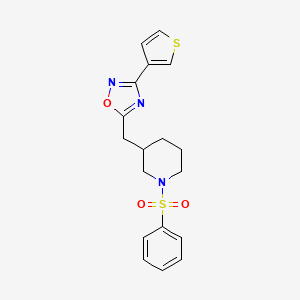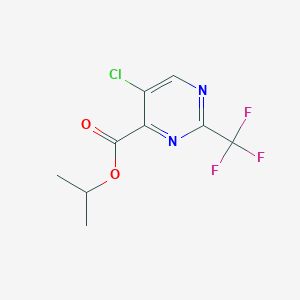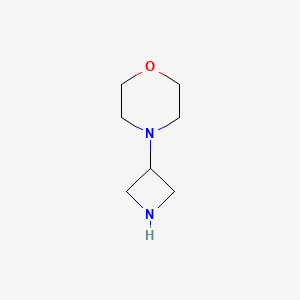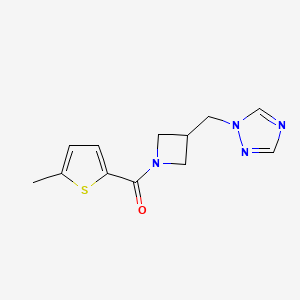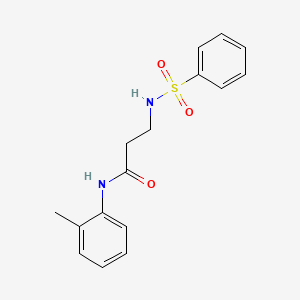
3-(benzenesulfonamido)-N-(2-methylphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(benzenesulfonamido)-N-(2-methylphenyl)propanamide” is an amide, which is a type of organic compound. It contains a benzene ring, a sulfonamide group, and a propanamide group. The presence of these functional groups can influence the compound’s properties and reactivity .
Molecular Structure Analysis
The molecular structure of this compound would be influenced by the presence of the benzene rings and the amide group. The benzene rings contribute to the compound’s aromaticity, while the amide group can participate in hydrogen bonding .Chemical Reactions Analysis
Amides can undergo a variety of reactions, including hydrolysis in the presence of acids or bases, which would break the amide bond to form a carboxylic acid and an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could allow for hydrogen bonding, which could influence the compound’s solubility and boiling point .Aplicaciones Científicas De Investigación
Phospholipase A2 Inhibition and Cardiac Protection : A study by Oinuma et al. (1991) synthesized a series of benzenesulfonamides, including compounds similar to 3-(benzenesulfonamido)-N-(2-methylphenyl)propanamide, which acted as potent inhibitors of membrane-bound phospholipase A2. These compounds significantly reduced myocardial infarction size in rats, suggesting potential applications in cardiac protection (Oinuma et al., 1991).
Oxidative Cross-Coupling in Organic Synthesis : Miura et al. (1998) reported that N-(2‘-Phenylphenyl)benzenesulfonamides react with acrylate esters via cleavage of the C−H bond, producing dihydro-phenanthridine derivatives. This study highlights the role of similar compounds in facilitating novel organic synthesis processes (Miura et al., 1998).
Antimicrobial Drug Synthesis : Thamizharasi et al. (2002) synthesized antimicrobial pharmaceutical drugs using benzenesulfonamides, indicating the utility of these compounds in developing new antimicrobial agents (Thamizharasi et al., 2002).
Anticancer Activity and QSAR Studies : Żołnowska et al. (2015) synthesized a series of N-acylbenzenesulfonamides with anticancer activity against various human cancer cell lines. Their study also included QSAR (Quantitative Structure-Activity Relationship) analyses, indicating the importance of these compounds in cancer research (Żołnowska et al., 2015).
Carbonic Anhydrase Inhibition and Anticancer Potential : Pacchiano et al. (2011) synthesized ureido-substituted benzenesulfonamides, demonstrating potent inhibition of carbonic anhydrases, enzymes associated with cancer. One compound showed significant inhibition of metastases in a breast cancer model, suggesting potential applications in cancer therapy (Pacchiano et al., 2011).
Propiedades
IUPAC Name |
3-(benzenesulfonamido)-N-(2-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-13-7-5-6-10-15(13)18-16(19)11-12-17-22(20,21)14-8-3-2-4-9-14/h2-10,17H,11-12H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLJUYCGBPLKOOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CCNS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-amino-N-(2,4-dimethoxyphenyl)-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2981187.png)
![N-(3-chlorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2981189.png)
![N-[2-(2-Methoxyphenyl)ethyl]-4,6-dimethylpyrimidine-2-carboxamide](/img/structure/B2981191.png)
![N-(2-methylphenyl)-2-[(4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2981192.png)
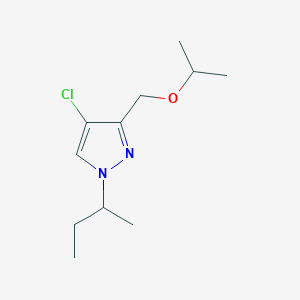
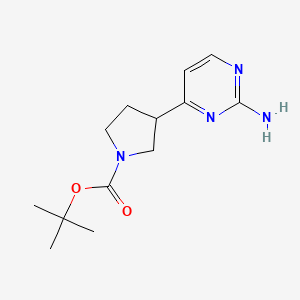
![2-[4-(4-Propylphenyl)sulfonylpiperazin-1-yl]pyrazine](/img/structure/B2981199.png)
